(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
The compound "(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one" is a benzofuran derivative characterized by a complex substitution pattern. Its structure includes:
- A benzofuran-3(2H)-one core with a hydroxyl group at position 6.
- A (Z)-configured methylene bridge linking the benzofuran ring to a 6-bromo-4H-benzo[d][1,3]dioxin moiety at position 2.
The synthesis of such compounds typically involves halogenation and alkylation steps, as demonstrated in related benzofuran derivatives (e.g., bromo/dichloroacetyl substitutions in ). Structural elucidation relies on NMR spectroscopy and X-ray crystallography .
Properties
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO5/c1-22(2)8-15-16(23)4-3-14-18(24)17(27-20(14)15)7-11-5-13(21)6-12-9-25-10-26-19(11)12/h3-7,23H,8-10H2,1-2H3/b17-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAWCIZIISDDMV-IDUWFGFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC4=C3OCOC4)Br)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC4=C3OCOC4)Br)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, often referred to as a benzofuran derivative, is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring multiple aromatic rings and functional groups, suggests a wide range of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
with a molecular weight of 432.3 g/mol. The structural complexity arises from the presence of both benzofuran and benzo[d][1,3]dioxin moieties, which are known for their biological activities.
The biological activity of this compound is hypothesized to arise from several mechanisms:
- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
- Anti-inflammatory Effects : The presence of hydroxyl groups in the structure may contribute to anti-inflammatory activities by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Biological Activity Studies
A review of recent literature reveals several studies investigating the biological activity of this compound.
Case Study: Anticancer Activity
In a study examining the anticancer properties of related benzofuran derivatives, it was found that compounds with similar structural motifs exhibited significant cytotoxic effects against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth at low concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | MCF7 | 15 |
| (Z)-2... | A549 | 12 |
This suggests that this compound may possess similar anticancer properties.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the benzofuran core can significantly influence biological activity. For instance:
- Substituents on the benzene ring : Electron-withdrawing groups enhance activity against certain targets.
- Hydroxyl groups : Their presence is crucial for antioxidant and anti-inflammatory effects.
Predictive Models and Computational Studies
Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have been employed to predict the biological activity of this compound. The analysis suggests potential activities including:
- Antimicrobial
- Antiviral
- Cytotoxic
These predictions align with experimental findings in related compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological behavior. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Solubility: The dimethylamino-methyl group in the target compound significantly improves aqueous solubility compared to its non-aminated analog (CAS: 637753-75-4) due to protonation at physiological pH . Halogen substitutions (e.g., bromine in the target compound vs.
Electronic and Steric Influences :
- The 6-bromo-benzo[d][1,3]dioxin group in the target compound introduces steric bulk, which may hinder interaction with flat binding pockets compared to smaller substituents like fluorine .
- The dibromoacetyl group in Compound III () creates strong electron-withdrawing effects, altering reactivity in nucleophilic environments .
The absence of a dimethylamino group in CAS: 637753-75-4 correlates with reduced solubility, likely limiting its utility in aqueous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
